

DREADD Agonist 21: A Technical Guide to Bioavailability and Brain Penetrability

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Compound of Interest		
Compound Name:	DREADD agonist 21	
Cat. No.:	B1670941	Get Quote

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Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for the remote manipulation of neuronal activity. The efficacy of this system hinges on the pharmacokinetic and pharmacodynamic properties of the activating ligand. DREADD agonist 21 (C21), also known as Compound 21, has emerged as a promising alternative to the first-generation agonist Clozapine-N-oxide (CNO), primarily due to concerns about CNO's metabolic conversion to clozapine and its limited brain penetrability.[1][2][3] This technical guide provides a comprehensive overview of the bioavailability and brain penetrability of DREADD agonist 21, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

Quantitative Pharmacokinetic Data

DREADD agonist 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine) is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) muscarinic-based DREADDs. It exhibits excellent bioavailability, favorable pharmacokinetic properties, and robust brain penetrability, making it a suitable candidate for in vivo studies.

Table 1: In Vitro Potency of DREADD Agonist 21 (C21)



Receptor	Assay	pEC50
hM1Dq	-	8.91
hM3Dq	-	8.48
hM4Di	-	7.77

Data sourced from Thompson et al., 2018.

Table 2: Pharmacokinetic Profile of DREADD Agonist 21

(C21) in Mice

Administrat ion Route	Dose (mg/kg)	Time Point	Plasma Concentrati on (nM)	Brain Concentrati on (nM)	CSF Concentrati on (nM)
Intraperitonea I (i.p.)	1.0	15 min	344	2063	1.9
Intraperitonea I (i.p.)	3.5	30-60 min	-	Rapidly Diminishes	-
Intraperitonea I (i.p.)	3.0	~1 hour	-	Lasting Presence	-

Data compiled from Jendryka et al., 2019 and other sources.

Note: C21 has been shown to have superior brain penetration and a longer-lasting presence in the brain compared to CNO. However, some studies suggest C21 exhibits poor brain penetrance with low brain/serum ratios in both mice and macaques.

Signaling Pathways

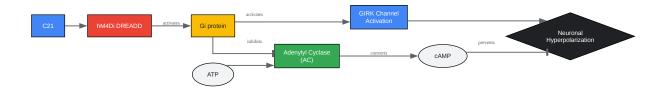
DREADD agonist 21 activates specific G protein-coupled receptor (GPCR) signaling cascades depending on the DREADD subtype expressed in the target cells.

Gq-Coupled DREADD (hM3Dq) Signaling

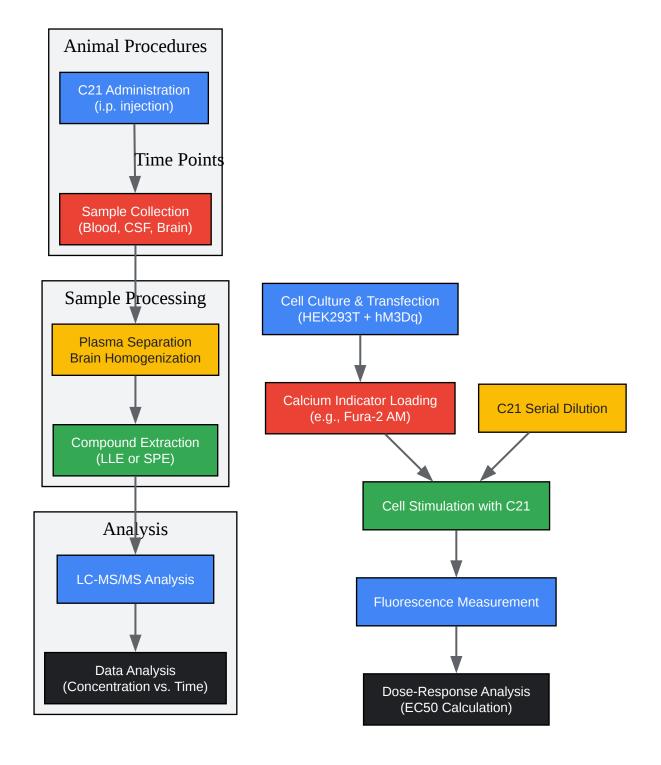


Activation of the hM3Dq receptor by C21 initiates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased neuronal activity.









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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 3. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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